![molecular formula C11H12O3 B110942 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 13336-32-8](/img/structure/B110942.png)
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
“4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound . It is a solid substance with a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of “4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one” can be represented by the linear formula C12H14O3 .Physical And Chemical Properties Analysis
“4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one” is a solid substance . It has a molecular weight of 206.24 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Scientific Research Applications
Michael Addition Reaction
The compound has been used in the Michael addition reaction . This reaction involved α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .
Retro-Michael Reaction
The possibility of retro-Michael reaction has been examined on the products obtained from the Michael addition reaction . The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .
Synthesis of Novel Derivatives
Novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one were synthesized . These novel derivatives were evaluated for their potential anticholinesterase activities .
Anticholinesterase Activities
The inhibition potency of the compounds against Acetyl Cholinesterase (AChE) was measured and evaluated using Ellman’s spectrophotometric method . This suggests potential applications in the treatment of diseases like Alzheimer’s where AChE inhibitors are used.
Bioactive Molecules
1-Indanone and similar compounds are bioactive molecules . This compound has various biologic activities, for instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer .
Pharmaceutical Intermediates
1-Indanone derivatives are also used as pharmaceutical intermediates and olefinic polymerization catalysts . One of the 1-indanone analogs, Donepezil hydrochloride, which was confirmed by the US FDA is used for the treatment of mild to medium Alzheimer’s disease .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1-indanone derivatives, have been used for therapy of alzheimer-like disease and cancer . They also serve as pharmaceutical intermediates and olefinic polymerization catalysts .
Mode of Action
It has been synthesized and reacted with diverse nucleophiles under michael addition reaction condition, resulting in a variety of compounds with different stability . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .
properties
IUPAC Name |
4,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZGATRDPJVJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576252 | |
Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13336-32-8 | |
Record name | 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13336-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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